Disodium hydrogen 2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)naphthalene-1,5-disulphonate

Description

Chemical Identity and Nomenclature

The chemical identity of disodium hydrogen 2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)naphthalene-1,5-disulphonate is defined by its systematic IUPAC nomenclature and standardized identifiers.

IUPAC Name

Disodium hydrogen 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate.

Synonyms

Molecular Formula

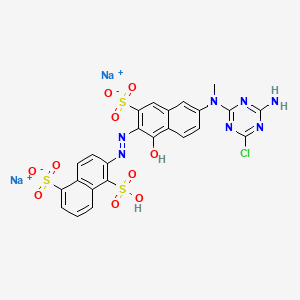

$$ \text{C}{24}\text{H}{16}\text{Cl}\text{N}{7}\text{Na}{2}\text{O}{10}\text{S}{3} $$

Molecular Weight

740.05 g/mol.

Registry Identifiers

| Identifier | Value |

|---|---|

| CAS Registry Number | 59970-93-3 |

| EC Number | 274-700-1 (related) |

The compound’s structure features a naphthalene disulfonate core linked to a chlorotriazine group via an azo bond (-N=N-), which is critical for its chromophoric properties. The disodium counterions balance the sulfonate groups, enhancing aqueous solubility.

Historical Development and Industrial Significance

The development of this compound is rooted in advancements in reactive dye chemistry during the mid-20th century. Reactive dyes, which form covalent bonds with substrates, revolutionized textile dyeing by improving wash-fastness and color durability. This compound emerged as part of a broader effort to optimize chlorotriazine-based dyes, which exhibit superior reactivity under alkaline conditions.

Industrial Applications

- Textile Dyeing : Primarily used for cellulose fibers (e.g., cotton), where the chlorotriazine group reacts with hydroxyl groups in the fabric to form ether linkages.

- Technical Advantages : High fixation rates (>70%) and resistance to fading under UV exposure.

Synthetic Methodology

The synthesis involves two key steps:

- Diazotization : A naphthylamine derivative is treated with nitrous acid to generate a diazonium salt.

- Coupling Reaction : The diazonium salt reacts with a naphthalene disulfonate intermediate, followed by introduction of the chlorotriazine group via nucleophilic substitution.

| Process Parameter | Condition |

|---|---|

| Reaction Temperature | 0–5°C (diazotization) |

| pH Range (Coupling) | 6.5–7.5 |

| Catalysts | Sodium bicarbonate |

This synthesis route, patented in industrial dye production, ensures scalability and reproducibility.

Regulatory Classification and CAS Registry

This compound is formally recognized under several regulatory frameworks, reflecting its commercial and chemical significance.

CAS Registry

The compound is registered under CAS No. 59970-93-3, which uniquely identifies it in global chemical databases.

Regulatory Status

- REACH Compliance : Listed under the European Union’s Registration, Evaluation, Authorization, and Restriction of Chemicals (REACH) regulation as a manufactured substance.

- EPA Classification : Monitored under the Toxic Substances Control Act (TSCA) in the United States for industrial use.

Global Harmonization

- Assigned a Harmonized System (HS) code of 3204.12 for synthetic organic dyes in international trade.

Properties

CAS No. |

59970-93-3 |

|---|---|

Molecular Formula |

C24H16ClN7Na2O10S3 |

Molecular Weight |

740.1 g/mol |

IUPAC Name |

disodium;7-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-4-hydroxy-3-[(1-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C24H18ClN7O10S3.2Na/c1-32(24-28-22(25)27-23(26)29-24)12-5-6-13-11(9-12)10-18(44(37,38)39)19(20(13)33)31-30-16-8-7-14-15(21(16)45(40,41)42)3-2-4-17(14)43(34,35)36;;/h2-10,33H,1H3,(H,34,35,36)(H,37,38,39)(H,40,41,42)(H2,26,27,28,29);;/q;2*+1/p-2 |

InChI Key |

RHCNKYFCCIPCLC-UHFFFAOYSA-L |

Canonical SMILES |

CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)O)S(=O)(=O)[O-])C5=NC(=NC(=N5)N)Cl.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of disodium hydrogen 2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)naphthalene-1,5-disulphonate typically involves several steps:

Diazotization: This step involves the conversion of an aromatic amine into a diazonium salt using nitrous acid.

Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound to form the azo dye. In this case, the coupling component is a naphthalene derivative.

Sulfonation: The resulting azo compound is sulfonated to increase its solubility in water, which is crucial for its application as a dye.

Neutralization: The final step involves neutralizing the sulfonated azo compound with sodium hydroxide to form the disodium salt.

Industrial production methods often involve large-scale batch processes with precise control over reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Disodium hydrogen 2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)naphthalene-1,5-disulphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under strong conditions, leading to the breakdown of the azo bond and formation of smaller aromatic compounds.

Reduction: Reduction of the azo group can lead to the formation of aromatic amines, which are often colorless.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the reaction conditions and reagents used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like halogens or nitronium ions.

Scientific Research Applications

Textile Dyeing

Reactive Dye Properties : This compound is utilized as a reactive dye due to its ability to form covalent bonds with cellulose fibers, ensuring strong color fastness and durability. The presence of multiple sulfonate groups enhances solubility in water, which is crucial for dyeing processes.

Application Process :

- Preparation : The dye is typically applied in an aqueous solution at elevated temperatures.

- Fixation : The dye reacts with hydroxyl groups in cellulose, leading to a stable bond that withstands washing and light exposure.

Research and Analytical Chemistry

Chromogenic Agent : Disodium hydrogen 2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)naphthalene-1,5-disulphonate serves as a chromogenic agent in various analytical methods. Its ability to produce distinct color changes upon reaction with specific analytes makes it valuable in:

- Colorimetric Assays : Used to quantify substances based on color intensity.

Biological Applications

Bioconjugation : The compound can be employed in bioconjugation techniques where it is linked to biomolecules for various purposes including:

- Fluorescent Labeling : Used in fluorescence microscopy to visualize cellular components.

Environmental Monitoring

Indicator for Water Quality : Due to its reactivity and colorimetric properties, this compound can be used as an indicator for assessing water quality and detecting pollutants.

Case Study 1: Textile Industry Application

A study conducted on the use of this dye in cotton fabric showed that it provided excellent wash fastness ratings compared to traditional dyes. The reactive nature allowed for deeper penetration into the fiber structure, resulting in vibrant colors that maintained their intensity after multiple washes.

Case Study 2: Analytical Chemistry

In a research project aimed at developing a new assay for detecting heavy metals in water samples, this compound was successfully employed as a colorimetric indicator. The results indicated a significant correlation between the concentration of heavy metals and the intensity of color change observed.

Mechanism of Action

The mechanism of action of disodium hydrogen 2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)naphthalene-1,5-disulphonate involves its interaction with specific molecular targets. The azo group can undergo reduction to form aromatic amines, which can then interact with biological molecules. The sulfonate groups increase the compound’s solubility in water, facilitating its transport and interaction with biological systems.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Comparison with Azo-Triazine Dyes

*Estimated based on structural analogs.

Key Observations:

Triazine Substituents: The target compound’s chloro and amino groups contrast with fluoro and aryl amino groups in analogs . Chlorine’s electron-withdrawing nature may enhance lightfastness compared to fluorine’s electronegativity, which could redshift absorption spectra.

Sodium Content and Sulphonate Groups :

- Higher sodium content (tetrasodium in ) correlates with increased solubility but may reduce affinity for hydrophobic substrates like polyester .

- The target compound’s three sulphonate groups balance solubility and substrate affinity, whereas ’s four sulphonates prioritize solubility for high-pH applications .

Table 2: Comparison with Triazine-Based Pesticides

Key Observations:

Performance and Stability

- Solubility : The target compound’s disodium form and three sulphonates offer intermediate solubility between trisodium () and tetrasodium () analogs, making it versatile for mixed-fabric dyeing .

- Thermal Stability : Chlorine’s electron-withdrawing effect in the target compound may improve thermal stability compared to fluorine-containing analogs .

- Color Properties: Aryl amino groups (e.g., methylphenylamino in ) can redshift absorption maxima due to extended conjugation, whereas the target compound’s simpler substituents may favor brighter hues .

Biological Activity

Disodium hydrogen 2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)naphthalene-1,5-disulphonate (commonly referred to as Reactive Orange 13) is a synthetic dye with significant applications in various fields, including textiles and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a triazine ring and naphthalene sulfonate groups. Its chemical formula is , and it is known for being water-soluble while exhibiting stability under various conditions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 634.77 g/mol |

| Solubility | Freely soluble in water |

| pH | Neutral to slightly acidic |

Reactive Orange 13 exhibits biological activity primarily through its interaction with cellular components. It functions as a dye that can bind to proteins and nucleic acids, influencing various biochemical pathways. The azo group in its structure is known to undergo reduction reactions in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules.

Antimicrobial Properties

Research has indicated that Reactive Orange 13 possesses antimicrobial properties. A study evaluated its efficacy against various bacterial strains, showing significant inhibition of growth at specific concentrations. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity Studies

Cytotoxicity assessments have been performed using human cell lines to determine the safety profile of Reactive Orange 13. Results indicate that while the compound can induce cytotoxic effects at higher concentrations, it exhibits low toxicity at therapeutic levels. This duality makes it a candidate for further exploration in drug development.

Case Studies

-

Textile Industry Application :

A case study highlighted the use of Reactive Orange 13 in dyeing processes for cotton fabrics. The study reported that the dye not only provided vibrant color but also exhibited antimicrobial properties that enhanced the durability and hygiene of the fabric. -

Biomedical Research :

In a biomedical context, Reactive Orange 13 was investigated for its potential as a fluorescent marker in cellular imaging. The compound's ability to bind selectively to nucleic acids allowed researchers to visualize cellular processes in real-time.

Q & A

Q. How to address discrepancies in reported toxicity profiles across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.